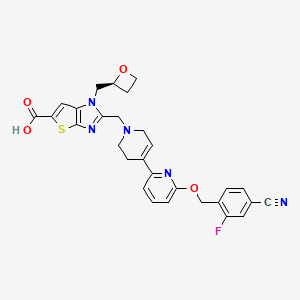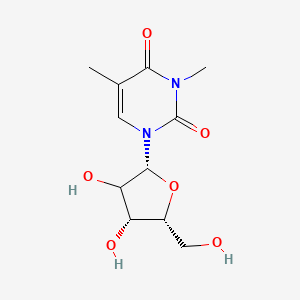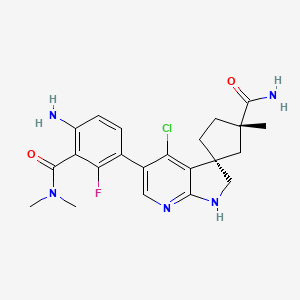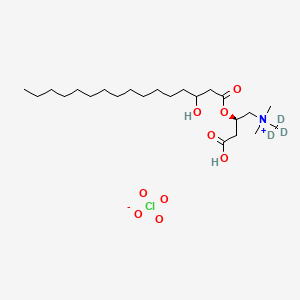
Microtubule inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Microtubule inhibitor 2 is a compound that interferes with the function of microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a critical role in cell division, intracellular transport, and maintaining cell shape. By inhibiting microtubule dynamics, this compound can disrupt these processes, making it a valuable tool in scientific research and a potential therapeutic agent in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Microtubule inhibitor 2 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and functional groups. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Microtubule inhibitor 2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may introduce hydroxyl groups, while substitution reactions can replace functional groups with different chemical entities .
Applications De Recherche Scientifique
Microtubule inhibitor 2 has a wide range of scientific research applications, including:
Mécanisme D'action
Microtubule inhibitor 2 exerts its effects by binding to tubulin, the protein subunit of microtubules. This binding disrupts the polymerization and depolymerization of microtubules, leading to the inhibition of microtubule dynamics. As a result, the compound can interfere with cell division, intracellular transport, and other microtubule-dependent processes. The molecular targets and pathways involved include the mitotic spindle apparatus and various signaling pathways that regulate cell cycle progression .
Comparaison Avec Des Composés Similaires
Microtubule inhibitor 2 can be compared with other microtubule-targeting agents such as:
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis.
Vinblastine: Binds to tubulin and inhibits microtubule polymerization, disrupting mitotic spindle formation.
Colchicine: Binds to tubulin and prevents microtubule assembly, affecting cell division and intracellular transport.
This compound is unique in its specific binding site and mechanism of action, which may offer advantages in overcoming drug resistance and enhancing therapeutic efficacy .
Propriétés
Formule moléculaire |
C20H23NO7 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-hydroxy-N-[2-hydroxy-3-methoxy-6-[1-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23NO7/c1-11(12-8-15(26-3)20(28-5)16(9-12)27-4)13-6-7-14(25-2)19(24)18(13)21-17(23)10-22/h6-9,22,24H,1,10H2,2-5H3,(H,21,23) |
Clé InChI |
JEOLEZUCXVAHPP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)


![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)







![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)

